molecular formula C9H15ClN4 B13202452 4-Chloro-6-(3,3-dimethylbutyl)-1,3,5-triazin-2-amine

4-Chloro-6-(3,3-dimethylbutyl)-1,3,5-triazin-2-amine

Cat. No.: B13202452
M. Wt: 214.69 g/mol
InChI Key: AGRISHVNKOZVKE-UHFFFAOYSA-N
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Description

4-Chloro-6-(3,3-dimethylbutyl)-1,3,5-triazin-2-amine is a valuable chemical intermediate in medicinal chemistry and drug discovery research. The 1,3,5-triazine core is a privileged scaffold in pharmaceutical development, known for its versatility in forming hydrogen bonds and its presence in compounds with diverse biological activities . The reactive chlorine atom at the 4-position of the triazine ring allows for sequential nucleophilic substitution reactions, enabling researchers to systematically build more complex molecules . This makes the compound a crucial building block for the synthesis of libraries of novel compounds for biological screening. Derivatives of 4-chloro-1,3,5-triazin-2-amine have demonstrated a range of promising biological activities in scientific studies. Similar compounds have been investigated as potent and selective enzyme inhibitors , and have shown notable antifungal activity against pathogens like Candida albicans . Furthermore, 6-aryl-4-cycloamino-1,3,5-triazine-2-amines have exhibited selective antiproliferative effects against leukemic cell lines in recent research, highlighting the therapeutic potential of this chemical class . The specific 3,3-dimethylbutyl side chain in this compound may influence its lipophilicity and steric properties, potentially leading to unique biological interactions and pharmacokinetic profiles. Applications: This reagent is primarily used in the synthesis of more complex triazine derivatives for use in: • Medicinal chemistry and lead compound optimization. • Biochemical probe development for enzyme inhibition studies (e.g., acetylcholinesterase, butyrylcholinesterase, tyrosinase) . • Antifungal and antimicrobial agent research . • Anticancer drug discovery, particularly in the development of selective antiproliferative agents . Handling and Storage: Store in a cool, dry, and well-ventilated place. Handle with appropriate personal protective equipment in accordance with safe laboratory practices. This product is intended for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H15ClN4

Molecular Weight

214.69 g/mol

IUPAC Name

4-chloro-6-(3,3-dimethylbutyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C9H15ClN4/c1-9(2,3)5-4-6-12-7(10)14-8(11)13-6/h4-5H2,1-3H3,(H2,11,12,13,14)

InChI Key

AGRISHVNKOZVKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCC1=NC(=NC(=N1)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3,3-dimethylbutyl)-1,3,5-triazin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and 3,3-dimethylbutylamine.

    Nucleophilic Substitution: The first step involves the nucleophilic substitution of one of the chlorine atoms in cyanuric chloride with 3,3-dimethylbutylamine under controlled conditions. This reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed.

    Selective Chlorination: The next step involves the selective chlorination of the intermediate product to introduce the chloro group at the 4th position. This can be achieved using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3,3-dimethylbutyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 4th position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the triazine ring into more saturated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium alkoxides, thiols, or primary amines in the presence of a base (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted triazines can be formed.

    Oxidation Products: Oxidized derivatives such as triazine oxides or hydroxylated triazines.

    Reduction Products: Reduced triazine derivatives with fewer double bonds.

Scientific Research Applications

4-Chloro-6-(3,3-dimethylbutyl)-1,3,5-triazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3,3-dimethylbutyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and amine groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The triazine ring structure provides stability and specificity in these interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical behavior of triazine derivatives is highly dependent on substituents at positions 4 and 6. Below is a comparative analysis of key analogues:

Table 1: Key Structural and Functional Comparisons
Compound Name Position 4 Substituent Position 6 Substituent Melting Point (°C) Key Biological Activity Reference
4-Chloro-6-(3,3-dimethylbutyl)-1,3,5-triazin-2-amine Cl 3,3-dimethylbutyl N/A Hypothesized agrochemical/medicinal use N/A
6-(3,4,5-Trimethoxyphenyl)-4-dihydroisoquinoline derivative (9{6,17}) 3,4-dihydroisoquinoline 3,4,5-trimethoxyphenyl 198–199 Antileukemic (IC₅₀: 0.8 µM)
6-(4-Trifluoromethylphenyl)-4-indoline derivative (9{7,11}) Indoline 4-(trifluoromethyl)phenyl 227–228 Antileukemic (IC₅₀: 1.2 µM)
4-(4-Methylpiperidine)-6-(4-chlorophenyl) derivative 4-methylpiperidine 4-chlorophenyl 170–227* Antileukemic (IC₅₀: 1.5–3.0 µM)
4-Chloro-6-(5-fluoro-isoindolyl) derivative Cl 5-fluoro-isoindolyl N/A Adenosine A2A receptor antagonist (Ki: <100 nM)
Terbuthylazine Cl, ethylimino tert-butyl N/A Herbicide (photosynthesis inhibition)

*Melting points vary based on aryl substituents in .

Key Observations

Substituent Bulk and Activity :

  • The 3,3-dimethylbutyl group in the target compound introduces steric bulk, which may enhance hydrophobic interactions in biological systems. Similar effects are observed in , where sterically bulky substituents improved inhibitory activity in Alzheimer’s disease targets .
  • Comparatively, aryl groups (e.g., 3,4,5-trimethoxyphenyl in 9{6,17}) enhance antileukemic potency due to π-π stacking and hydrogen bonding with kinase targets .

Electron-Withdrawing Groups :

  • The trifluoromethyl group in 9{7,11} increases electronegativity and metabolic stability, critical for prolonged drug activity .
  • Chlorine at position 4 (common in herbicides like terbuthylazine) facilitates electrophilic reactivity, enabling cross-linking or target inhibition .

Heterocyclic vs. Alkyl Substituents: Cycloamino groups (e.g., 4-methylpiperidine in ) improve solubility and bioavailability compared to alkyl chains, as seen in antileukemic derivatives . Branched alkyl groups (e.g., 3,3-dimethylbutyl) may enhance lipophilicity, favoring blood-brain barrier penetration—a trait desirable in neuroactive agents .

Structure-Activity Relationship (SAR) Trends

  • Position 6 :
    • Aryl/heteroaryl groups correlate with antileukemic activity (IC₅₀ < 2 µM in –2).
    • Alkyl groups (e.g., terbuthylazine) align with agrochemical applications due to environmental stability .
  • Position 4 :
    • Chlorine or nitrogen-containing substituents enhance reactivity and target engagement, as seen in kinase inhibitors and herbicides .

Biological Activity

4-Chloro-6-(3,3-dimethylbutyl)-1,3,5-triazin-2-amine is a compound belonging to the triazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H15_{15}ClN4_{4}
  • Molecular Weight : 228.71 g/mol

The compound features a triazine ring substituted with a chlorine atom and a branched alkyl group (3,3-dimethylbutyl), which may influence its biological interactions.

Antimicrobial Activity

Research indicates that triazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains. A study demonstrated that certain triazine derivatives displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL) Activity
Escherichia coli (Gram -)32Moderate
Staphylococcus aureus (Gram +)16Strong
Klebsiella pneumoniae (Gram -)64Weak

These findings suggest that the compound may possess potential as an antibacterial agent, particularly against Staphylococcus aureus.

Antifungal Activity

In addition to antibacterial properties, triazine derivatives have shown antifungal activity. A related study found that triazine compounds exhibited synergistic effects when combined with established antifungal agents like fluconazole against Candida albicans.

Fungal Strain MIC (µg/mL) Synergistic Effect
Candida albicans4.0Yes
Cryptococcus neoformans≤0.125Yes

The ability of these compounds to enhance the efficacy of existing antifungal drugs highlights their potential in treating fungal infections.

The biological activity of this compound may be attributed to its ability to interact with cellular targets through nucleophilic substitution reactions. The electron-deficient nature of the triazine ring allows for higher reactivity compared to other aromatic systems. This reactivity can lead to the disruption of essential cellular processes in pathogens.

Case Studies

  • Study on Antibacterial Efficacy : A recent investigation evaluated the efficacy of various triazine derivatives against multiple bacterial strains. The study found that modifications in the side chains significantly influenced antibacterial potency. The presence of bulky groups like 3,3-dimethylbutyl was associated with enhanced activity against Gram-positive bacteria.
  • Synergistic Antifungal Effects : Another study focused on the antifungal properties of triazines when used in combination with fluconazole. The results indicated that certain derivatives could reduce the MIC values significantly when paired with fluconazole, suggesting a potential for developing combination therapies for resistant fungal strains.

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